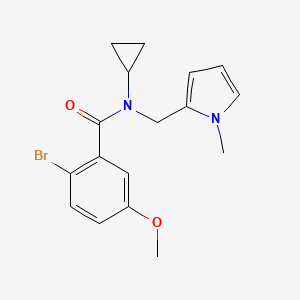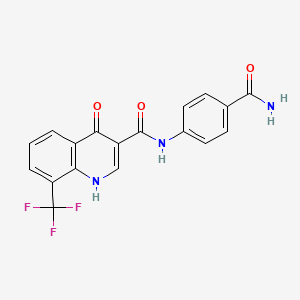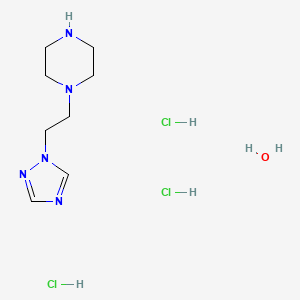![molecular formula C24H32N2O5 B2765257 N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide CAS No. 1448045-62-2](/img/structure/B2765257.png)
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide is a complex organic compound that features a piperidine ring and multiple methoxy groups
Métodos De Preparación
The synthesis of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide.
Coupling Reactions: The final step involves coupling the piperidine derivative with a phenylpropanamide moiety under specific conditions, often using catalysts to facilitate the reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the methoxy groups, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its interaction with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar compounds to N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide include other piperidine derivatives and methoxy-substituted phenyl compounds. What sets this compound apart is its unique combination of a piperidine ring with multiple methoxy groups, which may confer distinct pharmacological properties.
Some similar compounds include:
- N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,4-dimethoxyphenyl)propanamide
- N-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(2,6-dimethoxyphenyl)propanamide
These compounds share structural similarities but may differ in their biological activity and chemical reactivity.
Propiedades
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(2,4,6-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5/c1-28-19-11-13-26(14-12-19)18-7-5-17(6-8-18)25-24(27)10-9-21-22(30-3)15-20(29-2)16-23(21)31-4/h5-8,15-16,19H,9-14H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDDGSOFJTYRJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=C(C=C3OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-3-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2765176.png)
![5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2765179.png)
![1-(5-(3-methoxyphenyl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2765180.png)
![ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2765182.png)



![N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2765190.png)
![N-{3,3'-dimethyl-4'-[2-(4-methylbenzenesulfonamido)benzamido]-[1,1'-biphenyl]-4-yl}-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2765192.png)
![2-(2-fluorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2765193.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2765194.png)
![3-[(4-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2765196.png)
![3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765197.png)
